molecular formula C3H3NO B147169 Isoxazole CAS No. 288-14-2

Isoxazole

Cat. No. B147169
CAS RN: 288-14-2
M. Wt: 69.06 g/mol
InChI Key: CTAPFRYPJLPFDF-UHFFFAOYSA-N
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Description

Isoxazole Description

Isoxazoles are five-membered heterocyclic molecules containing nitrogen and oxygen atoms within the ring structure. They are considered as one of the privileged structures in medicinal chemistry due to their presence in a variety of bioactive compounds. Isoxazoles and their derivatives exhibit a broad range of biological activities, including antitumor, antibacterial, anti-inflammatory, antidiabetic, and cardiovascular effects . The isoxazole ring can also serve as a mimic for nucleosides, carbohydrates, peptide nucleic acids (PNA), amino acids, and steroid analogs, making it a versatile scaffold for drug development .

Synthesis Analysis

Isoxazole derivatives can be synthesized through several methods. One of the most efficient approaches is the condensation of hydroxylamine with 1,3-dielectrophiles or reactions of nitrile oxides with alkenes and alkynes . The 1,3-dipolar cycloaddition (1,3-DC) is a commonly optimized method for obtaining isoxazolidines, which can be further transformed into isoxazoles . Additionally, palladium-catalyzed cascade cyclization-alkenylation has been developed to prepare trisubstituted isoxazoles . Domino isoxazole-isoxazole isomerization catalyzed by Fe(II) has been reported to yield isoxazole-4-carboxylic acid derivatives . Moreover, ultrasound-promoted synthesis has been utilized to improve reaction times and yields for the formation of isoxazoles containing sulphone moiety .

Molecular Structure Analysis

The molecular geometry of isoxazole derivatives has been studied using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure of a particular isoxazole derivative was determined to crystallize in the triclinic space group with optimized geometry obtained using DFT/B3LYP methods . These studies are crucial for understanding the three-dimensional arrangement of atoms within the isoxazole ring and its derivatives, which is important for their biological activity and interaction with other molecules.

Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, maintaining the integrity of the heterocyclic nucleus. These include electrophilic and nucleophilic substitution reactions, as well as transformations that lead to the introduction of C-substituents into the isoxazole ring . The reactivity of isoxazoles with alkynes in the presence of transition metals has also been explored, leading to the efficient synthesis of N-heterocycles . The reactions of isoxazoles can lead to the formation of fused heterocyclic systems or acyclic functionalized compounds .

Physical and Chemical Properties Analysis

Isoxazoles possess properties of the aromatic system, which influence their physical and chemical characteristics. The structure and physicochemical properties of isoxazole derivatives have been described, including their reactivity towards oxidizing agents and their ability to undergo various synthetic transformations . The liquid crystalline properties of isoxazole libraries have also been investigated, revealing that certain molecules exhibit mesomorphic properties, which are supported by molecular mechanics calculations and X-ray diffraction experiments .

Scientific Research Applications

Isoxazole in Therapeutic Agent Development

Isoxazole rings are popular scaffolds in developing new agents with various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and anti-diabetic properties. Their chemical structure and modification strategies significantly influence their activity and potential therapeutic use. Isoxazole derivatives often exhibit low cytotoxicity, making them attractive for therapeutic applications (Sysak & Obmińska-Mrukowicz, 2017).

Isoxazole in Drug Design and Disease Treatment

Isoxazole compounds are integrated into drug design due to their unique profiles and broad spectrum of biological activities. They are employed in treating various diseases, including cancer, microbial infections, and inflammatory disorders. The strategies in compound design for preclinical, clinical, and FDA-approved drugs were explored, emphasizing future applications (Zhu, Mo, Lin, Chen, & Sun, 2018).

Immunoregulatory Properties of Isoxazole Derivatives

Isoxazole derivatives have shown potential in immunoregulation, categorized into immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds. Their beneficial features include low toxicity and effective bioactivity at low doses. Many studies have found their activities comparable or even superior to reference drugs (Zimecki, Bąchor, & Mączyński, 2018).

Wide-ranging Applications in Organic and Medicinal Chemistry

Isoxazole derivatives have broad applications in medicinal chemistry, including antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant activities. They also find use in agriculture as herbicides and insecticides, and in organic materials as semiconductors, liquid crystals, and high-temperature lubricants (Duc & Dung, 2021).

Isoxazole Derivatives in Antitumor Activity

Isoxazole-based compounds, like the histone deacetylase 6 inhibitor SS-208, have shown significant anti-tumor activity. These compounds have been effective in reducing tumor growth in melanoma mouse models, suggesting potential in cancer therapy (Shen et al., 2019).

Role in Synthesis of Functionalized Compounds

Isoxazole is critical for biological activity and ranks high among ring systems found in marketed drugs. Its synthesis and functionalization have attracted considerable research interest due to its applications in various biological fields (Morita, Yugandar, Fuse, & Nakamura, 2018).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

This review is endeavoring to find potential future directions in the development of more potent and specific analogs of isoxazole-based compounds for the biological target .

properties

IUPAC Name

1,2-oxazole
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InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H
Source PubChem
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InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3NO
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DSSTOX Substance ID

DTXSID7059775
Record name Isoxazole
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Molecular Weight

69.06 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Isoxazole
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Vapor Pressure

45.5 [mmHg]
Record name Isoxazole
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Product Name

Isoxazole

CAS RN

288-14-2
Record name Isoxazole
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Record name Isoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88,900
Citations
AV Galenko, AF Khlebnikov, MS Novikov… - Russian Chemical …, 2015 - iopscience.iop.org
… The transformations of isoxazole derivatives that occur without ring cleavage to form fused heterocyclic systems… Data on the biological activity of some isoxazole derivatives are reported. …
Number of citations: 109 iopscience.iop.org
J Zhu, J Mo, H Lin, Y Chen, H Sun - Bioorganic & medicinal chemistry, 2018 - Elsevier
… isoxazole ring can offer improved physical-chemical properties. Because of the unique profiles, isoxazole … paid to the applications of isoxazole compounds in treating multiple diseases, …
Number of citations: 259 www.sciencedirect.com
NK Kochetkov, SD Sokolov - Advances in heterocyclic chemistry, 1963 - Elsevier
Publisher Summary This chapter reviews new investigations in the field of synthetic isoxazoles. Isoxazoles possess the properties of the aromatic system. The syntheses of isoxazole …
Number of citations: 128 www.sciencedirect.com
N Agrawal, P Mishra - Medicinal Chemistry Research, 2018 - Springer
… synthetic strategies and designing of new isoxazole derivatives should be based on the … of isoxazole derivatives which could provide a low-height flying bird’s eye view of isoxazole …
Number of citations: 152 link.springer.com
A Sysak, B Obmińska-Mrukowicz - European journal of medicinal chemistry, 2017 - Elsevier
… A widely used isoxazole ring synthesis method is 1,3-… isoxazole ring, most of the resulting compounds show some biological activity. In this review, we report on the diversity of isoxazole …
Number of citations: 262 www.sciencedirect.com
KV Chikkula, S Raja - International Journal of Pharmacy and …, 2017 - academia.edu
… date information of various biological activities of isoxazole analogs. … isoxazole nucleus. This review paper comprises of up to date information of various biological activities of isoxazole …
Number of citations: 61 www.academia.edu
M Zimecki, U Bąchor, M Mączyński - Molecules, 2018 - mdpi.com
In this review, we present reports on the immunoregulatory properties of isoxazole derivatives classified into several categories, such as immunosuppressive, anti-inflammatory, …
Number of citations: 79 www.mdpi.com
Y Walunj, P Mhaske, P Kulkarni - Mini-Reviews in Organic …, 2021 - ingentaconnect.com
… 3,4,5-trisubstituted isoxazole using the green method. We review the application of isoxazole in … Further, we describe various reactions of isoxazole such as ring opens, bromination and …
Number of citations: 16 www.ingentaconnect.com
JB Carr, HG Durham, DK Hass - Journal of Medicinal Chemistry, 1977 - ACS Publications
A series of 3-halo-5-phenyl-and 3-phenyl-5-haloisoxazoles has demonstrated anthelmintic activity at doses ranging from 16 to 500 mg/kg orally against the rat roundworm, …
Number of citations: 95 pubs.acs.org
EE Galenko, SA Linnik, OV Khoroshilova… - The Journal of …, 2019 - ACS Publications
… , we prepared (Z)-enamine 4d by reduction of isoxazole 3d with hydrogen using 10% Pd/C as … This means that Mo(CO) 6 reacts not only at the stage of reductive isoxazole ring cleavage …
Number of citations: 41 pubs.acs.org

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